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Compound of Interest

Compound Name: D942

Cat. No.: B1666018

For Researchers, Scientists, and Drug Development Professionals

Introduction

D942 is a notable furancarboxylic acid derivative recognized for its role as an indirect activator
of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.
This technical guide provides a comprehensive overview of the chemical structure, biological
activity, and experimental data related to D942, intended to support further research and drug
development efforts.

Chemical Structure and Properties

D942 is chemically identified as 5-[3-[4-[2-(4-fluorophenyl)ethoxy]phenyl]propyl]-2-
furancarboxylic acid. Its structure is characterized by a central furan ring substituted with a
carboxylic acid group and a propylphenyl group, which in turn is linked to a fluorophenylethoxy
moiety.
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Property Value
5-[3-[4-[2-(4-
Formal Name fluorophenyl)ethoxy]phenyl]propyl]-2-

furancarboxylic acid

CAS Number 849727-81-7
Molecular Formula C22H21FO4
Molecular Weight 368.4 g/mol

Biological Activity and Mechanism of Action

D942 functions as an indirect activator of AMPK. Its mechanism of action is believed to involve
the inhibition of mitochondrial complex | (NADH:ubiquinone oxidoreductase) and NAD(P)H
dehydrogenase [quinone] 1 (NQO1).[1] This inhibition leads to an increase in the cellular
AMP/ATP ratio, which is a primary trigger for AMPK activation.

Activated AMPK plays a central role in regulating cellular metabolism by phosphorylating a
variety of downstream targets. This leads to the stimulation of catabolic pathways that generate
ATP and the inhibition of anabolic pathways that consume ATP.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of
D942,

Parameter Value Cell Line/System Reference
AMPK Activation
11.7 pM [2]
(ECs0)
Multiple Myeloma Cell ) Multiple Myeloma
o Effective at 50 uM [2]
Growth Inhibition Cells

Further research is required to determine the specific ICso values for NQO1 and mitochondrial
complex I inhibition, as well as a more precise ICso value for its anti-myeloma activity.
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Signaling Pathway

The signaling cascade initiated by D942 begins with the inhibition of mitochondrial complex |
and NQOL. This disruption of the electron transport chain elevates the intracellular AMP to ATP
ratio. The increased AMP levels allosterically activate AMPK, which then phosphorylates
downstream targets to restore energy balance.

Inhibits Mitochondrial
Complex |

Inhibits

AMPK Activation

. Downstream
> 1 AMP/ATP Ratio Metabolic Regulation

Click to download full resolution via product page
D942 signaling pathway leading to AMPK activation.

Experimental Protocols

Detailed experimental protocols for the synthesis of D942 are not readily available in the public
domain. However, based on its structure, a plausible synthetic route would involve the coupling
of a suitably functionalized furan precursor with the substituted propylphenyl side chain.

The following are generalized protocols for key experiments to characterize the activity of
D942.

AMPK Activation Assay

A common method to assess AMPK activation is to measure the phosphorylation of its
downstream target, Acetyl-CoA Carboxylase (ACC).
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Cell Culture and Treatment

Culture cells to
80% confluency

Treat with varying
concentrations of D942

Incubate for a
defined period

Protein Extraction and Analysis

Lyse cells and
quantify protein

Perform Western Blot for
p-ACC and Total ACC

'

Analyze band intensity
to determine activation

Click to download full resolution via product page

Workflow for determining AMPK activation by D942.

o Cell Culture: Plate cells (e.g., HeLa, C2C12) in appropriate growth medium and culture until

they reach approximately 80% confluency.

o Treatment: Treat the cells with a range of concentrations of D942 (e.g., 0.1, 1, 10, 50, 100
K1M) and a vehicle control (e.g., DMSO).
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 Incubation: Incubate the cells for a predetermined time (e.g., 1, 6, 12, 24 hours).

¢ Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and
phosphatase inhibitors. Quantify the protein concentration of the lysates.

o Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF
membrane. Probe the membrane with primary antibodies against phospho-ACC (Ser79) and
total ACC, followed by appropriate HRP-conjugated secondary antibodies.

o Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. The
ratio of phosphorylated ACC to total ACC indicates the level of AMPK activation.

Multiple Myeloma Cell Growth Inhibition Assay

The anti-proliferative effect of D942 on multiple myeloma cells can be assessed using a
standard MTT or similar viability assay.

o Cell Seeding: Seed multiple myeloma cells (e.g., U266, RPMI 8226) in a 96-well plate at a
predetermined density.

o Compound Addition: Add serial dilutions of D942 to the wells. Include a vehicle control.
 Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

 Viability Reagent: Add a viability reagent such as MTT or WST-1 to each well and incubate
according to the manufacturer's instructions.

o Measurement: Measure the absorbance at the appropriate wavelength using a microplate
reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value by plotting the data on a dose-response curve.

NQOL1 Inhibition Assay

The inhibitory activity of D942 against NQO1 can be determined using a colorimetric assay that
measures the reduction of a substrate.
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e Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, NQO1 enzyme, a
substrate (e.g., menadione), and a reducing agent (e.g., NADPH).

« Inhibitor Addition: Add varying concentrations of D942 to the reaction mixture.
e [nitiation: Initiate the reaction by adding a colorimetric reagent (e.g., cytochrome c).
o Measurement: Monitor the change in absorbance over time at the appropriate wavelength.

o Data Analysis: Calculate the rate of reaction for each concentration of D942 and determine
the 1Cso value.

Mitochondrial Complex I Inhibition Assay

The effect of D942 on mitochondrial complex | activity can be measured by monitoring the
oxidation of NADH.

o Mitochondrial Isolation: Isolate mitochondria from a suitable cell line or tissue.

o Reaction Buffer: Prepare a reaction buffer containing the isolated mitochondria, a substrate
for complex | (e.g., glutamate and malate), and a detergent to permeabilize the mitochondrial
membrane.

« Inhibitor Incubation: Incubate the mitochondria with different concentrations of D942.

e Reaction Initiation: Initiate the reaction by adding NADH.

e Measurement: Measure the decrease in absorbance at 340 nm as NADH is oxidized.

o Data Analysis: Calculate the rate of NADH oxidation and determine the ICso value for D942.

Conclusion

D942 is a furancarboxylic acid derivative with potential as a pharmacological tool for studying
AMPK signaling and as a lead compound for the development of therapeutics targeting
metabolic disorders and cancer. Its mechanism of action through the indirect activation of
AMPK via inhibition of mitochondrial complex | and NQO1 provides a clear rationale for its
observed biological effects. Further investigation is warranted to fully elucidate its synthetic
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pathway, detailed pharmacological profile, and therapeutic potential. This guide provides a
foundational resource for researchers to design and execute further studies on this promising
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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